![molecular formula C22H25ClN2O2 B2627579 1-[4-(3-Chlorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one CAS No. 329779-70-6](/img/structure/B2627579.png)
1-[4-(3-Chlorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[4-(3-Chlorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one” is a chemical compound with the CAS number 329779-70-6 . It is also known as “2-Propen-1-one, 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(4-propoxyphenyl)-” and "(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-propoxyphenyl)prop-2-en-1-one" .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a topic of interest in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
The predicted properties of “this compound” are as follows :Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Pharmacological Effects
Arylpiperazine derivatives, including those similar in structure to the compound of interest, have been clinically applied for treating depression, psychosis, or anxiety due to their serotonin receptor-related effects. These compounds undergo extensive metabolism, leading to various metabolites with diverse effects on neurotransmitter receptors. The extensive tissue distribution, including the brain, highlights their potential in targeting central nervous system disorders. Metabolism studies suggest variability in drug efficacy and safety profiles across individuals, attributed to differences in enzyme expression and activity (S. Caccia, 2007).
Antimicrobial and Antituberculosis Activity
Piperazine analogues have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. This underscores the potential of these compounds in developing new anti-mycobacterial agents. The structure-activity relationship studies provide insights into designing more effective and safer treatments (P. Girase et al., 2020).
Therapeutic Applications and Drug Design
Piperazine derivatives are key components in a variety of therapeutic agents, including antipsychotic, antihistamine, antidepressant, anticancer, and antiviral drugs. Their structural modification leads to significant differences in medicinal potential, emphasizing the role of piperazine as a versatile building block in drug discovery. This versatility indicates the scope for developing novel therapeutic agents for various diseases (A. Rathi et al., 2016).
Environmental Impact and Toxicology
The environmental persistence and toxicological impact of chlorophenols, a group related to the compound of interest, have been studied. Despite moderate toxicity to aquatic and mammalian life, their potential for bioaccumulation and strong organoleptic effects highlight the need for careful management of these compounds in the environment (K. Krijgsheld & A. D. Gen, 1986).
Eigenschaften
IUPAC Name |
(E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-propoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c1-2-16-27-21-9-6-18(7-10-21)8-11-22(26)25-14-12-24(13-15-25)20-5-3-4-19(23)17-20/h3-11,17H,2,12-16H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMFHQFEKLIYHQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2627496.png)
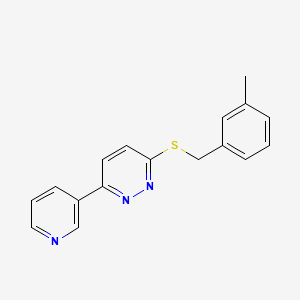
![(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2627500.png)

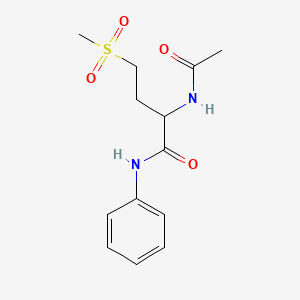
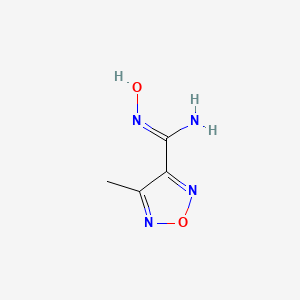
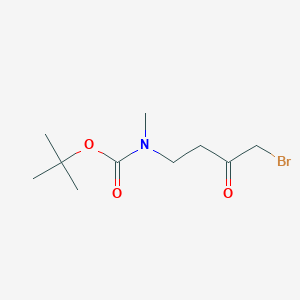
![ethyl 5-(2-chloropropanoyl)-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2627509.png)
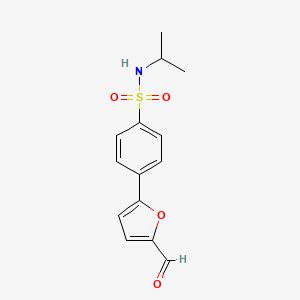
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide](/img/structure/B2627512.png)
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2627514.png)
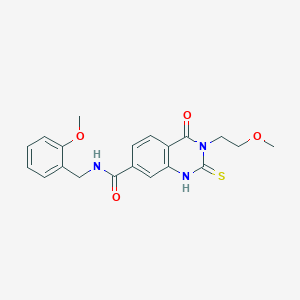
![5-isopropyl-N-(1-methoxypropan-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627518.png)

